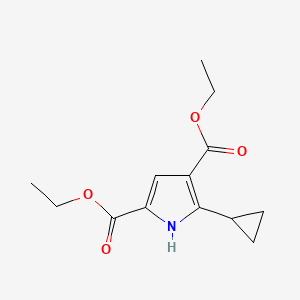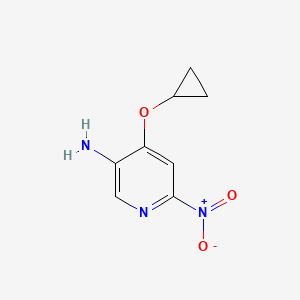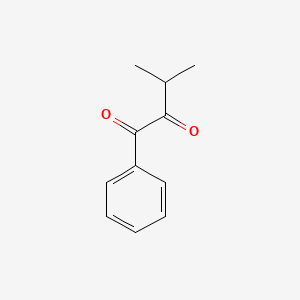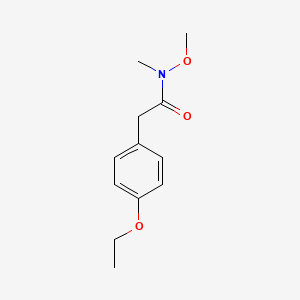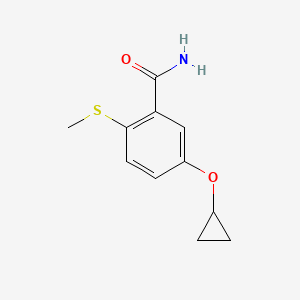
5-Cyclopropoxy-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-(methylthio)benzamide typically involves the reaction of 2-(methylthio)benzoic acid with cyclopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: 5-Cyclopropoxy-2-(methylthio)benzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It has shown promising results in inhibiting the growth of certain bacteria and scavenging free radicals .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is being investigated for its anti-inflammatory and anticancer properties .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N,N-Dialkylbenzamides
Comparison: 5-Cyclopropoxy-2-(methylthio)benzamide is unique due to its cyclopropoxy and methylthio substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C11H13NO2S/c1-15-10-5-4-8(14-7-2-3-7)6-9(10)11(12)13/h4-7H,2-3H2,1H3,(H2,12,13) |
InChI Key |
FQARCYYLYFYXIF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



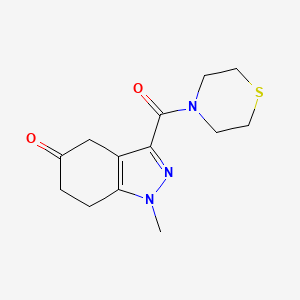
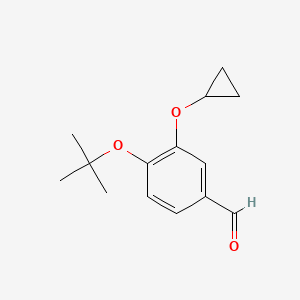
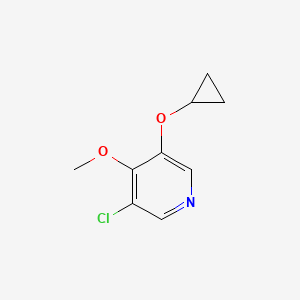
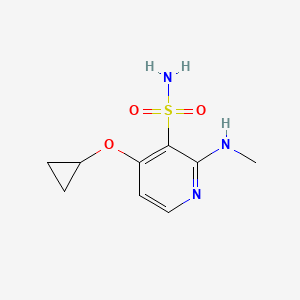
![3,3'-dimethyl-N,N'-bis{(E)-[4-(methylsulfanyl)phenyl]methylidene}biphenyl-4,4'-diamine](/img/structure/B14813448.png)
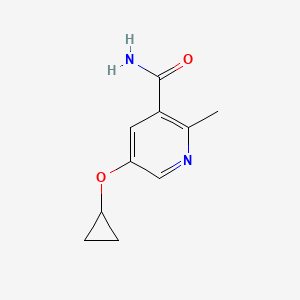
![2-[(2,4-dinitrophenyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B14813459.png)
![2-methyl-4-nitro-N-[(E)-(2,4,6-trimethylphenyl)methylidene]aniline](/img/structure/B14813464.png)
